2-(3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide
Description
This compound features a benzofuro[3,2-d]pyrimidin core substituted with a 3,5-dimethylphenyl group at position 3 and an acetamide moiety linked to a 3-(methylthio)phenyl group. The benzofuropyrimidin scaffold is structurally analogous to phthalide derivatives, which are known intermediates in synthesizing bioactive heterocycles . The methylthio (-SMe) substituent on the phenyl ring may enhance lipophilicity and influence metabolic stability compared to oxygenated analogs.
Properties
Molecular Formula |
C27H23N3O4S |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C27H23N3O4S/c1-16-11-17(2)13-19(12-16)30-26(32)25-24(21-9-4-5-10-22(21)34-25)29(27(30)33)15-23(31)28-18-7-6-8-20(14-18)35-3/h4-14H,15H2,1-3H3,(H,28,31) |
InChI Key |
BXAPKAYEHYCPPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC(=CC=C5)SC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method is efficient and environmentally friendly, providing good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound 2-(3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activity, mechanisms of action, and relevant case studies.
Structural Overview
The chemical structure of this compound can be broken down into several key components:
- Core Structure : The backbone consists of a benzofuro[3,2-d]pyrimidine derivative.
- Functional Groups : It features a 3,5-dimethylphenyl group, a methylthio group, and an acetamide moiety.
Anticancer Activity
Research indicates that derivatives of benzofuro[3,2-d]pyrimidine exhibit significant anticancer properties. The compound's structure allows it to interact with various cellular targets involved in cancer progression.
Antimicrobial Properties
There is growing interest in the antimicrobial potential of this compound. Preliminary studies suggest efficacy against various bacterial strains.
| Pathogen Tested | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | |
| Escherichia coli | Moderate inhibition |
Anti-inflammatory Effects
Some studies have indicated that this compound may possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A series of experiments evaluated the anticancer effects of related compounds against various cancer cell lines. Results showed enhanced cytotoxicity linked to the presence of the dimethylphenyl group, which improved cellular uptake and interaction with DNA.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, the compound was tested against both Gram-positive and Gram-negative bacteria. It demonstrated notable activity against Staphylococcus aureus, suggesting its potential as a new antibiotic agent.
Mechanism of Action
The mechanism of action of 2-(3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Table 1: Structural Comparison
Functional Group Effects
- Methylthio (-SMe) vs.
- 3,5-Dimethylphenyl vs. 2,6-Dimethylphenoxy (): The target’s 3,5-dimethylphenyl group may enhance steric hindrance at binding sites compared to the 2,6-dimethylphenoxy group, altering selectivity in enzyme inhibition .
Research Findings and Implications
While direct pharmacological data for the target compound are absent in the provided evidence, extrapolation from analogs suggests:
- Kinase Inhibition: Pyrimidinone derivatives (e.g., ) exhibit kinase inhibitory activity; the target’s 2,4-dioxo group may similarly interact with ATP-binding pockets .
- Metabolic Stability: The methylthio group could slow CYP450-mediated oxidation compared to oxygenated analogs, as seen in sulfur-containing drugs .
Biological Activity
The compound 2-(3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article synthesizes available data on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.50 g/mol. Its structure includes a benzofuro-pyrimidine core, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives similar to this compound exhibit notable antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be in the range of 10-20 µM, suggesting moderate to high antibacterial activity .
Anticancer Activity
Research has highlighted the anticancer potential of related pyrimidine derivatives. These compounds have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. Specifically, studies suggest that they may act by modulating pathways involved in cell cycle regulation and apoptosis . The ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to tumor immune evasion, has also been noted as a mechanism through which these compounds exert their anticancer effects .
Anti-inflammatory Properties
The anti-inflammatory effects of similar compounds have been documented. These derivatives can inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as IDO, which is crucial for tryptophan metabolism and immune modulation .
- Interaction with Receptors : It may interact with various receptors involved in cellular signaling pathways that regulate growth and apoptosis.
- Antioxidant Activity : Some studies suggest that these types of compounds possess antioxidant properties that help mitigate oxidative stress in cells.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
